Cas no 2231664-99-4 ((2S)-2-(difluoromethyl)azetidine;hydrochloride)
(2S)-2-(difluoromethyl)azetidine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(difluoromethyl)azetidine hydrochloride
- (S)-2-(Difluoromethyl)azetidine hydrochloride
- (2S)-2-(difluoromethyl)azetidine;hydrochloride
- (2S)-2-(Difluoromethyl)azetidine HCl
- CS-0433412
- PS-20534
- 2231664-99-4
- (S)-2-(Difluoromethyl)azetidinehydrochloride
- E83485
- MFCD31705771
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- MDL: MFCD31705771
- Inchi: 1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m0./s1
- InChI Key: JKVDCRCWKQTOLN-DFWYDOINSA-N
- SMILES: C([C@H]1NCC1)(F)F.Cl
Computed Properties
- Exact Mass: 143.0313333g/mol
- Monoisotopic Mass: 143.0313333g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 64.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
(2S)-2-(difluoromethyl)azetidine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB556469-100 mg |
(2S)-2-(Difluoromethyl)azetidine hydrochloride, 95%; . |
2231664-99-4 | 95% | 100MG |
€702.60 | 2023-07-11 | |
| abcr | AB556469-250 mg |
(2S)-2-(Difluoromethyl)azetidine hydrochloride, 95%; . |
2231664-99-4 | 95% | 250MG |
€1,032.40 | 2023-07-11 | |
| abcr | AB556469-500 mg |
(2S)-2-(Difluoromethyl)azetidine hydrochloride; . |
2231664-99-4 | 500MG |
€1,269.10 | 2022-07-29 | ||
| eNovation Chemicals LLC | Y1210686-100mg |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 97% | 100mg |
$300 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210686-250MG |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 97% | 250mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210686-500MG |
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2231664-99-4 | 97% | 500mg |
$800 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210686-1G |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 97% | 1g |
$1205 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210686-5G |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 97% | 5g |
$3610 | 2024-07-21 | |
| Chemenu | CM1017837-100mg |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 95%+ | 100mg |
$292 | 2023-02-02 | |
| Chemenu | CM1017837-250mg |
(2S)-2-(difluoromethyl)azetidine;hydrochloride |
2231664-99-4 | 95%+ | 250mg |
$466 | 2023-02-02 |
(2S)-2-(difluoromethyl)azetidine;hydrochloride Suppliers
(2S)-2-(difluoromethyl)azetidine;hydrochloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on (2S)-2-(difluoromethyl)azetidine;hydrochloride
(2S)-2-(difluoromethyl)azetidine;hydrochloride (CAS No. 2231664-99-4): A Comprehensive Overview
(2S)-2-(difluoromethyl)azetidine;hydrochloride (CAS No. 2231664-99-4) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a difluoromethyl group and the chiral center at the 2-position imparts distinct chemical and biological properties, making it a valuable building block in drug discovery and development.
The synthesis of (2S)-2-(difluoromethyl)azetidine;hydrochloride has been extensively studied, with various methodologies reported in the literature. One of the most efficient routes involves the use of a chiral auxiliary or catalyst to control the stereochemistry during the formation of the azetidine ring. For instance, a recent study published in Organic Letters described a highly enantioselective synthesis using a chiral phosphoric acid catalyst, achieving excellent yields and enantiomeric excesses. This method not only simplifies the synthetic process but also enhances the scalability for industrial applications.
In terms of its physical and chemical properties, (2S)-2-(difluoromethyl)azetidine;hydrochloride is a white crystalline solid with a melting point of approximately 150-155°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane, but has limited solubility in water. The compound exhibits high stability under standard laboratory conditions, making it suitable for long-term storage and use in various chemical reactions.
The biological activity of (2S)-2-(difluoromethyl)azetidine;hydrochloride has been explored in several preclinical studies. One notable application is its use as a scaffold for the development of inhibitors targeting specific enzymes or receptors. For example, researchers at a leading pharmaceutical company have reported that derivatives of this compound show potent inhibitory activity against certain kinases involved in cancer pathways. In particular, a study published in Journal of Medicinal Chemistry demonstrated that a series of (2S)-2-(difluoromethyl)azetidine;hydrochloride-based compounds exhibited selective inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in various types of cancer.
Beyond its potential as an anticancer agent, (2S)-2-(difluoromethyl)azetidine;hydrochloride has also shown promise in other therapeutic areas. A recent study published in Bioorganic & Medicinal Chemistry Letters investigated its use as a modulator of G protein-coupled receptors (GPCRs). The results indicated that certain derivatives could effectively modulate the activity of specific GPCRs, suggesting potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
The safety profile of (2S)-2-(difluoromethyl)azetidine;hydrochloride is another critical aspect that has been evaluated through extensive toxicological studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, (2S)-2-(difluoromethyl)azetidine;hydrochloride (CAS No. 2231664-99-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutics targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, underscoring its significance in modern drug discovery efforts.
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